Ethyl 2-amino-2-methyloctanoate
Description
Ethyl 2-amino-2-methyloctanoate (C${11}$H${23}$NO$2$) is a branched-chain amino ester characterized by an ethyl ester group, a methyl substituent, and a primary amine at the second carbon of the octanoate backbone. Its hydrochloride salt form, this compound hydrochloride (C${11}$H${24}$ClNO$2$), has a molecular weight of 237.772 g/mol . This compound is structurally distinct due to the combination of ester and amine functionalities, which influence its solubility, stability, and reactivity.
Properties
IUPAC Name |
ethyl 2-amino-2-methyloctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-4-6-7-8-9-11(3,12)10(13)14-5-2/h4-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYBOXVLCIYBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-methyloctanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-2-methyloctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-methyloctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Ethyl 2-amino-2-methyloctanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: This compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-methyloctanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-acetyloctanoate (C${12}$H${22}$O$_3$)
- Structural Differences: Lacks the amino group, featuring an acetyl group instead.
- Molecular Weight: 214.3 g/mol (vs. 237.772 g/mol for ethyl 2-amino-2-methyloctanoate hydrochloride) .
2-(Boc-amino)ethyl bromide (C$7$H${14}$BrNO$_2$)
- Structural Differences : Contains a tert-butoxycarbonyl (Boc)-protected amine and a bromoethyl chain.
- Functional Implications: The Boc group enhances amine stability during synthetic reactions, making it a preferred intermediate in peptide synthesis. Unlike this compound, it lacks an ester group, limiting its utility in esterification reactions .
2-[(2-Aminoethyl)disulfanyl]ethan-1-amine (C$4$H${12}$N$2$S$2$)
- Structural Differences : Features a disulfide bridge and dual amine groups.
- Hazard Profile: No classified physical or health hazards under GHS/CLP, though toxicological data are incomplete . This contrasts with this compound hydrochloride, where hazards are unspecified but may involve typical amine-related irritancy.
Comparative Data Table
Research and Application Insights
- Regulatory and Safety: Ethyl 2-acetyloctanoate is referenced in JECFA/FCC guidelines , whereas amino esters like this compound may require additional toxicological evaluation due to amine reactivity.
Biological Activity
Ethyl 2-amino-2-methyloctanoate (EMA) is an organic compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol. This compound has garnered interest in various fields, particularly in biology and medicine, due to its potential biological activities and applications as a synthetic intermediate.
EMA can be synthesized through the esterification of 2-amino-2-methyloctanoic acid with ethanol, typically using a strong acid catalyst like sulfuric acid under reflux conditions. The compound features an amino group that can participate in various biochemical interactions, and its ester functionality allows for hydrolysis to release the active amino acid.
Enzyme-Substrate Interactions
EMA is utilized in studies of enzyme-substrate interactions, which are critical for understanding metabolic pathways. The amino group of EMA can form hydrogen bonds with enzymes, influencing their catalytic activity. This interaction is essential for elucidating mechanisms in enzymology and metabolic engineering .
Pharmaceutical Synthesis
EMA serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties make it a valuable building block in the development of drugs, including antidepressants like reboxetine . The compound's ability to undergo various chemical reactions (oxidation, reduction, substitution) enhances its utility in medicinal chemistry.
The biological activity of EMA is largely attributed to its interaction with specific molecular targets. The amino group can engage in hydrogen bonding with active sites on enzymes and receptors, while the ester group may undergo hydrolysis to release active metabolites that participate in biochemical pathways. This dual functionality positions EMA as a versatile compound in biochemical research.
Case Studies and Research Findings
- Study on Enzyme Activity : Research has demonstrated that EMA influences the activity of certain enzymes involved in amino acid metabolism. For instance, studies indicate that compounds similar to EMA can enhance the activity of transaminases, which are crucial for amino acid interconversion .
- Pharmaceutical Development : In a case study focused on antidepressant synthesis, EMA was shown to be effective as a precursor for creating compounds with enhanced pharmacological profiles. This highlights its significance in drug discovery processes .
- Biocatalytic Applications : EMA has been explored as a substrate for biocatalysts in green chemistry applications. Its use in enzymatic reactions not only improves yields but also reduces environmental impact compared to traditional chemical synthesis methods .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Ethyl 2-amino-2-methylhexanoate | Shorter carbon chain | Similar enzyme interactions |
| Ethyl 2-amino-2-methylheptanoate | Intermediate chain length | Comparable pharmacological uses |
| Ethyl 2-amino-2-methylnonanoate | Longer carbon chain | Potentially different bioactivity |
EMA is unique due to its specific chain length and branching, which confer distinct physical and chemical properties compared to similar compounds. These characteristics make it particularly suitable for specific applications in organic synthesis and biochemical research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
